Bis(2-fluorophenyl)methanol
CAS No.: 261925-13-7
Cat. No.: VC5642493
Molecular Formula: C13H10F2O
Molecular Weight: 220.219
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 261925-13-7 |
|---|---|
| Molecular Formula | C13H10F2O |
| Molecular Weight | 220.219 |
| IUPAC Name | bis(2-fluorophenyl)methanol |
| Standard InChI | InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |
| Standard InChI Key | DUWHHGVNDORBNQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Bis(2-fluorophenyl)methanol (C₁₃H₁₀F₂O) consists of two 2-fluorophenyl groups attached to a central methanol-bearing carbon. The ortho-positioned fluorine atoms introduce steric and electronic effects distinct from the para-substituted isomer . Key structural parameters include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₀F₂O |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | bis(2-fluorophenyl)methanol |
| SMILES Notation | OC(C1=CC=CC=C1F)(C2=CC=CC=C2F) |
| Functional Groups | Aromatic fluorine, secondary alcohol |
The ortho-fluorine substitution creates a crowded molecular geometry, potentially influencing crystallization behavior and solubility compared to para-substituted analogs .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A plausible route involves Friedel-Crafts alkylation of 2-fluorobenzene with formaldehyde derivatives, though this method typically favors para-substitution in electron-rich arenes . Alternative strategies include:
Grignard Reaction
Reaction of 2-fluorophenylmagnesium bromide with methyl formate followed by acidic workup could yield the target compound :
This method parallels the synthesis of bis(4-fluorophenyl)methanol , though reaction yields may vary due to steric hindrance from ortho-fluorine atoms.
Physicochemical Properties
Thermal Characteristics
Comparative data with bis(4-fluorophenyl)methanol suggests:
| Property | Bis(2-fluorophenyl)methanol (Predicted) | Bis(4-fluorophenyl)methanol |
|---|---|---|
| Melting Point | 98–102°C | 105–108°C |
| Boiling Point | 295–300°C (dec.) | 310°C |
| Solubility in Water | <1 mg/mL | <1 mg/mL |
The lower predicted melting point reflects reduced crystal lattice stability due to ortho-substitution-induced molecular asymmetry.
NMR Spectroscopy
-
¹H NMR (CDCl₃): Expected signals at δ 5.20 (s, 1H, OH), δ 7.30–7.10 (m, 8H, aromatic), δ 2.50 (s, 1H, CH)
-
¹⁹F NMR: Single peak near δ -115 ppm (CF coupling)
IR Spectroscopy
Strong absorption bands at:
-
3340 cm⁻¹ (O-H stretch)
-
1500–1450 cm⁻¹ (C-F vibration)
-
1220 cm⁻¹ (C-O stretch)
Chemical Reactivity and Functionalization
Alcohol Derivitization
The secondary alcohol group undergoes typical transformations:
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | Bis(2-fluorophenyl)ketone |
| Esterification | Acetyl chloride | Acetylated derivative |
| Ether Formation | CH₃I, K₂CO₃ | Methoxy derivative |
Steric hindrance from ortho-fluorines may slow reaction kinetics compared to para-isomers .
Aromatic Ring Modifications
Electrophilic substitution reactions are disfavored due to fluorine's deactivating effects. Potential sites for further functionalization include:
-
Nucleophilic aromatic substitution at meta-positions
-
Cross-coupling reactions via palladium catalysis
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, eye protection |
| Storage | Inert atmosphere, 2–8°C |
| Disposal | Incineration |
Research Challenges and Future Directions
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